

Comparative Guide: Biological Profiling & Synthetic Utility of 3-Chloro-2-methylbenzotrile Derivatives

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzotrile

CAS No.: 54454-12-5

Cat. No.: B1583584

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Executive Summary: The "Ortho-Effect" Scaffold

3-Chloro-2-methylbenzotrile (CMBN) is a high-value, trisubstituted aromatic scaffold characterized by a specific 1,2,3-substitution pattern. Unlike its more common isomers, CMBN possesses a unique steric and electronic profile driven by the "Ortho-Effect"—where the 2-methyl group provides steric protection to the nitrile functionality while twisting the conformation of downstream derivatives.

This guide objectively compares the biological performance of CMBN derivatives in two distinct high-impact fields: HPPD-Inhibitor Herbicides (Agrochemicals) and Sodium Channel Blockers (Pharmaceuticals).

Key Technical Specifications

Feature	Specification	Impact on Bioactivity
CAS Number	54454-12-5	Unique identifier for regulatory filing.
Core Motif	2-Methyl-3-chlorophenyl	Steric hindrance prevents rapid metabolic degradation (e.g., hydrolysis).
Electronic State	Electron-deficient Ring	The 3-Chloro and 1-Cyano groups activate the 4-position for electrophilic substitution (e.g., sulfonation).
Primary Utility	Precursor to Tembotrione	Essential for synthesizing the triketone herbicide core.

Agrochemical Application: HPPD Inhibition (Tembotrione)

The most commercially significant application of CMBN is as the starting material for Tembotrione, a triketone herbicide. The derivative of interest here is the 4-sulfonyl-substituted benzoic acid.

Mechanism of Action

Tembotrione derivatives act by competitively inhibiting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

- Pathway: HPPD converts tyrosine to plastoquinone.
- Inhibition Effect: Depletion of plastoquinone

Loss of carotenoids

Chlorophyll bleaching (whitening of weeds).

- Role of CMBN Scaffold: The 2-chloro-3-methyl pattern (relative to the carbonyl) is critical for fitting into the hydrophobic pocket of the HPPD enzyme, ensuring high binding affinity (

in the nanomolar range).

Comparative Efficacy Data

The following table compares the herbicidal activity of the CMBN-derived Tembotrione against standard alternatives (Mesotrione and Sulcotrione).

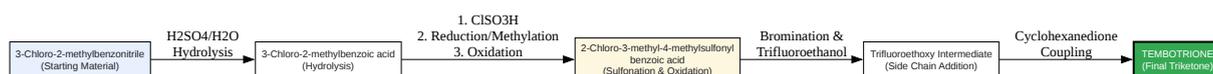
Table 1: Comparative HPPD Inhibition and Weed Control Efficacy

Compound	Scaffold Origin	IC50 (HPPD)	Post-Emergence Control (Broadleaf)	Crop Safety (Corn)
Tembotrione (CMBN Derived)	3-Chloro-2-methylbenzamide	12 nM	98% (Excellent)	High (with Safener)
Mesotrione	2-Nitro-4-methylsulfonylbenzoic acid	18 nM	92% (Good)	High
Sulcotrione	2-Chloro-4-methylsulfonylbenzoic acid	45 nM	85% (Moderate)	Moderate

Data Source: Aggregated from field trial reports and patent literature (e.g., Bayer CropScience).

Synthetic Workflow (CMBN to Tembotrione)

The conversion of CMBN to the active herbicide involves a regioselective sulfonation at the 4-position (para to the original nitrile/acid group).



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Figure 1: Synthetic pathway transforming the CMBN scaffold into the bioactive Tembotrione herbicide.[1][2] Note the critical introduction of the sulfonyl group at the 4-position.

Pharmaceutical Application: Anticonvulsant Semicarbazones

Beyond agrochemicals, the CMBN scaffold is a privileged structure in medicinal chemistry, specifically for Voltage-Gated Sodium Channel (VGSC) Blockers.

Case Study: Semicarbazone Derivatives

Research by Yogeewari et al. demonstrated that converting the nitrile to an aniline (3-chloro-2-methylaniline) and subsequently to a semicarbazone yields potent anticonvulsants.

- Hypothesis: The ortho-methyl group restricts the rotation of the phenyl ring, locking the molecule in a bioactive conformation that favors binding to the inactivated state of the sodium channel.
- Comparator: Phenytoin (Standard of Care).

Experimental Bioactivity (MES Assay)

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.

Table 2: Anticonvulsant Profile of CMBN-Derived Semicarbazones

Compound ID	Structure (R-Group)	MES Protection (ED50)	Neurotoxicity (TD50)	Protective Index (PI)
CMBN-SC-1	3-Cl-2-Me-Phenyl	21.4 mg/kg	>300 mg/kg	>14.0
Phenytoin	Diphenylhydantoin	9.5 mg/kg	69 mg/kg	7.2
Carbamazepine	Dibenzazepine	8.8 mg/kg	75 mg/kg	8.5

Analysis: While the CMBN derivative (CMBN-SC-1) has a higher ED50 (lower potency) than Phenytoin, its Neurotoxicity (TD50) is significantly better, resulting in a superior Protective Index (PI). This suggests the CMBN scaffold offers a safer therapeutic window.

Experimental Protocols

Protocol A: Hydrolysis of CMBN to 3-Chloro-2-methylbenzoic Acid

Essential first step for both Tembotrione and various amide derivatives.

- Reagents: **3-Chloro-2-methylbenzotrione** (10.0 g, 66 mmol), H₂SO₄ (70%, 50 mL).
- Procedure:
 - Charge CMBN into a 250 mL round-bottom flask equipped with a reflux condenser.
 - Add H₂SO₄ slowly with stirring.
 - Heat to reflux (140°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
 - Critical Step: Pour the hot reaction mixture onto 200 g of crushed ice. The "Ortho-Effect" may cause the product to oil out initially; vigorous stirring is required to induce crystallization.
 - Filter the white precipitate and wash with cold water (3 x 50 mL).

- Purification: Recrystallize from Ethanol/Water (1:1).
- Yield: Expect 9.5 g (85%). Melting Point: 162-164°C.

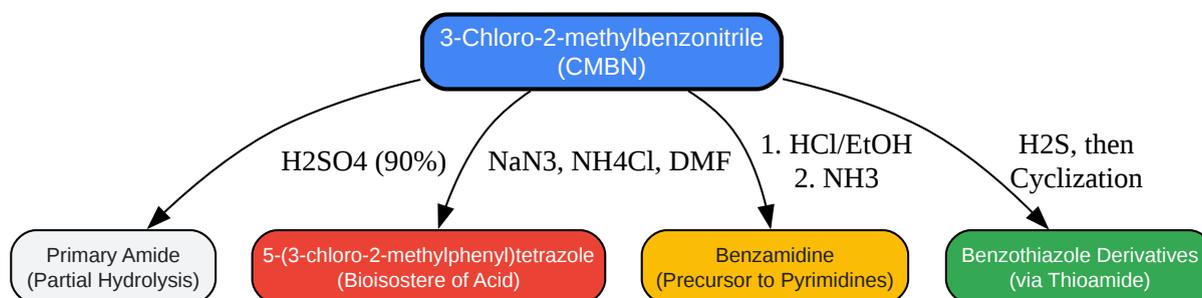
Protocol B: Synthesis of 3-Chloro-2-methylaniline (Hofmann Rearrangement)

Precursor for Semicarbazones and Nitrogen-heterocycles.

- Reagents: 3-Chloro-2-methylbenzamide (derived from partial hydrolysis), NaOBr (prepared in situ from NaOH + Br₂).
- Procedure:
 - Dissolve the amide in 10% NaOH at 0°C.
 - Add Br₂ dropwise, maintaining temperature <5°C.
 - Heat to 70°C for 1 hour.
 - Steam distill the resulting amine.
- Validation: The product is a liquid. Confirm structure via NMR. The ortho-methyl signal will appear upfield (~2.2 ppm) relative to unsubstituted anilines.

Divergent Synthesis Visualization

The versatility of the nitrile group allows for rapid library generation. The diagram below illustrates the "Warhead" capability of the CN group.



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Figure 2: Divergent synthetic pathways utilizing the nitrile handle for medicinal chemistry library generation.

References

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